![molecular formula C21H41NO11P2 B14269234 Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate CAS No. 185520-97-2](/img/structure/B14269234.png)
Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate involves multiple steps. The primary synthetic route includes the reaction of N-acetyl-L-glutamate with diethoxyphosphoryl propyl groups under specific conditions. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Wissenschaftliche Forschungsanwendungen
Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate has several scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential role in metabolic pathways and enzyme interactions. In medicine, it could be explored for its therapeutic potential in treating specific conditions. Additionally, in industry, it may be used in the development of new materials or as a component in specialized chemical processes .
Wirkmechanismus
The mechanism of action of Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate can be compared with other similar compounds, such as N-acetylglutamic acid and its derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and potential for diverse applications .
Similar Compounds
- N-acetylglutamic acid
- N-acetylaspartic acid
- Aceglutamide
- Citrulline
- Pivagabine
Eigenschaften
CAS-Nummer |
185520-97-2 |
|---|---|
Molekularformel |
C21H41NO11P2 |
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
bis(3-diethoxyphosphorylpropyl) (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C21H41NO11P2/c1-6-30-34(26,31-7-2)16-10-14-28-20(24)13-12-19(22-18(5)23)21(25)29-15-11-17-35(27,32-8-3)33-9-4/h19H,6-17H2,1-5H3,(H,22,23)/t19-/m0/s1 |
InChI-Schlüssel |
MMEPDQLVUVAIFM-IBGZPJMESA-N |
Isomerische SMILES |
CCOP(=O)(CCCOC(=O)CC[C@@H](C(=O)OCCCP(=O)(OCC)OCC)NC(=O)C)OCC |
Kanonische SMILES |
CCOP(=O)(CCCOC(=O)CCC(C(=O)OCCCP(=O)(OCC)OCC)NC(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


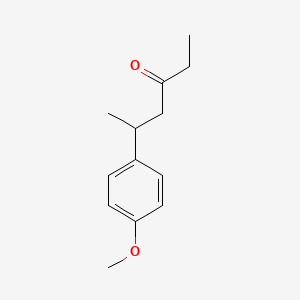
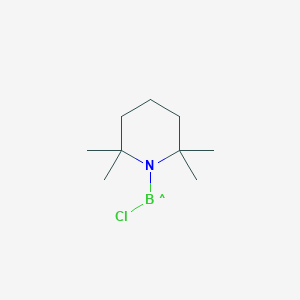
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)

![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
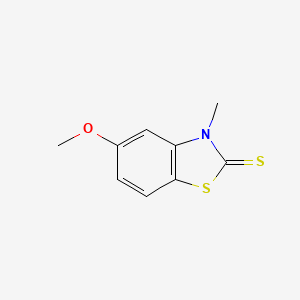
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)
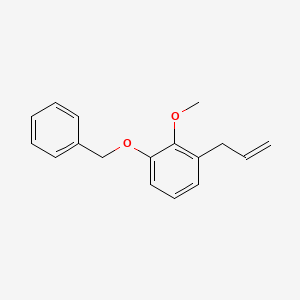
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
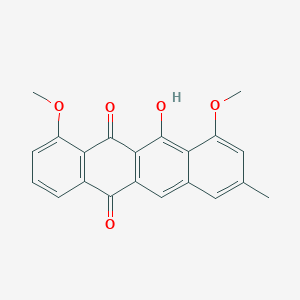
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
